molecular formula C11H22N2O2 B7927942 N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide

N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7927942
M. Wt: 214.30 g/mol
InChI Key: PAQWQXHHQFYBJS-UHFFFAOYSA-N
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Description

N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxyethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide typically involves the reaction of cyclohexylamine with 2-chloro-N-methylacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the carbonyl carbon of the acetamide, displacing the chlorine atom.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-{2-[(2-Oxo-ethyl)-methyl-amino]-cyclohexyl}-acetamide.

    Reduction: Formation of N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the amine group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-ethanol
  • **N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-propionamide
  • **N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-butyramide

Uniqueness

N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and an acetamide moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[2-hydroxyethyl(methyl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(15)12-10-5-3-4-6-11(10)13(2)7-8-14/h10-11,14H,3-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQWQXHHQFYBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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